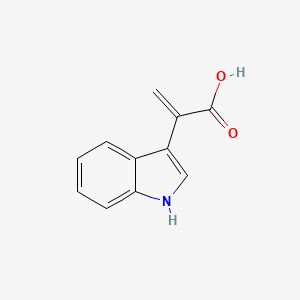

(Indol-3-yl)acrylic acid

Descripción

Contextual Framework of Indole (B1671886) Derivatives

Indole, a heterocyclic compound composed of a fused benzene (B151609) and pyrrole (B145914) ring, serves as a fundamental scaffold for a vast array of biologically active molecules. nih.govjchr.org The indole nucleus is a prevalent feature in numerous natural products, pharmaceuticals, and agrochemicals, underscoring its importance in medicinal and synthetic organic chemistry. pcbiochemres.comopenmedicinalchemistryjournal.com The study of indole chemistry dates back to the 19th century with the investigation of the natural dye indigo. jchr.org Since then, the field has expanded dramatically, with indole derivatives being recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govopenmedicinalchemistryjournal.com

The versatility of the indole scaffold allows for the synthesis of a wide range of derivatives with distinct biological functions. mdpi.com For instance, the essential amino acid tryptophan contains an indole ring, and its metabolites, such as serotonin (B10506) and melatonin, are crucial neurotransmitters. nih.gov Furthermore, synthetic indole derivatives like indomethacin (B1671933) have been developed as potent anti-inflammatory drugs. nih.gov The ability of the indole structure to mimic protein structures makes it a valuable tool in drug discovery. jchr.org

Academic Significance and Research Trajectories of (Indol-3-yl)acrylic Acid

This compound, also known as indole-3-acrylic acid, has emerged as a compound of significant academic interest. It is a metabolite of the essential amino acid L-tryptophan, formed by gut microbiota. caymanchem.comhmdb.ca Research has highlighted its potential in various biological processes, including its anti-inflammatory, antioxidant, and antimicrobial properties. cymitquimica.comontosight.ai

Current research is actively exploring the therapeutic potential of this compound. Studies have shown its ability to inhibit the growth of certain cancer cells and its potential as a therapeutic agent for various diseases. ontosight.aibiosynth.com For example, it has been demonstrated to enhance the host's tolerance to Salmonella infection by mitigating pro-inflammatory responses of intestinal macrophages. elifesciences.org Furthermore, it is being investigated for its role in modulating the intestinal epithelial barrier function. hmdb.ca

The synthesis of this compound and its derivatives is another active area of research. sioc-journal.cnsioc-journal.cn Chemists are developing novel and efficient synthetic methods to access these compounds, which serve as crucial intermediates in the preparation of other biologically active molecules. sioc-journal.cnchemimpex.com The unique chemical structure of this compound, with its reactive carboxylic acid group and indole nucleus, makes it a versatile building block in organic synthesis. cymitquimica.comchemimpex.com

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | chembk.comnih.gov |

| Molar Mass | 187.19 g/mol | chembk.comnih.gov |

| Melting Point | 185 °C (decomposes) | chembk.comchemicalbook.com |

| Water Solubility | Freely soluble | chembk.comchemicalbook.com |

| Appearance | Yellowish crystals or off-white to light yellow powder | chembk.comforecastchemicals.com |

Key Research Findings on this compound:

| Research Area | Finding | Source |

| Immunology | Suppresses inflammation by inhibiting macrophage pro-inflammatory responses. | elifesciences.org |

| Infectious Disease | Enhances host tolerance to Salmonella infection. | elifesciences.org |

| Gastroenterology | Promotes intestinal epithelial barrier function. | hmdb.ca |

| Oncology | Exhibits antiproliferative activity and may induce apoptotic cell death in certain cancer cells. | biosynth.com |

| Biochemistry | Acts as a precursor in the synthesis of other biologically active molecules, including tryptophan derivatives. | caymanchem.comforecastchemicals.com |

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H9NO2 |

|---|---|

Peso molecular |

187.19 g/mol |

Nombre IUPAC |

2-(1H-indol-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C11H9NO2/c1-7(11(13)14)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,1H2,(H,13,14) |

Clave InChI |

JUFCFYAQXLCTSV-UHFFFAOYSA-N |

SMILES canónico |

C=C(C1=CNC2=CC=CC=C21)C(=O)O |

Origen del producto |

United States |

Synthetic Methodologies for Indol 3 Yl Acrylic Acid

Classical Approaches to (Indol-3-yl)acrylic Acid Synthesis

The traditional synthesis of this compound has been dominated by a few key reaction types that are well-established in the organic chemistry canon. These methods, while effective, often rely on harsh reaction conditions.

Condensation Reactions from Indole-3-carbaldehyde

One of the most direct and widely used methods for the synthesis of this compound involves the condensation of indole-3-carbaldehyde with a suitable active methylene compound. The Knoevenagel and Perkin reactions are prime examples of this approach.

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation. In the context of this compound synthesis, indole-3-carbaldehyde is reacted with malonic acid in the presence of a basic catalyst, such as piperidine. The reaction proceeds via a condensation-decarboxylation sequence to yield the desired α,β-unsaturated acid. This method is noted for its high efficiency, with reported yields as high as 91%.

Another classical approach is the Perkin reaction , which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid. researchgate.netbeilstein-journals.org For the synthesis of this compound, this would involve reacting indole-3-carbaldehyde with acetic anhydride and sodium acetate. researchgate.netmdpi.com The reaction mechanism involves the formation of a carbanion from the anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. mdpi.com A subsequent series of steps involving dehydration and hydrolysis yields the final α,β-unsaturated acid. beilstein-journals.orgmdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| Indole-3-carbaldehyde | Malonic acid | Piperidine | Pyridine | 91% |

Base-Catalyzed Reactions with Acrylic Acid Precursors

The synthesis of this compound through base-catalyzed reactions with acrylic acid precursors is less direct than condensation methods. This approach typically involves a Michael addition of indole (B1671886) to an acrylic acid derivative. In this reaction, a base is used to deprotonate the indole, which then acts as a nucleophile and attacks the β-carbon of the acrylate (B77674). However, this reaction leads to the formation of a saturated propanoate derivative rather than the desired acrylic acid. To obtain this compound via this route, a subsequent dehydrogenation step would be necessary. The direct base-catalyzed addition of indole to acrylic acid to form the unsaturated product is not a commonly reported method.

Palladium-Catalyzed Coupling Reactions for (Indol-3-yl)acrylates

Modern organic synthesis has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for the formation of carbon-carbon bonds. The Heck reaction is a prominent example of this class of reactions and can be employed for the synthesis of (Indol-3-yl)acrylates. caymanchem.com This reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.

For the synthesis of (Indol-3-yl)acrylates, a halo-indole, such as 3-iodoindole or 3-bromoindole, is reacted with acrylic acid or an acrylate ester. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate or sodium tetrachloropalladate, and a phosphine ligand. The choice of ligand is crucial for the success of the reaction, with water-soluble ligands like TXPTS and TPPTS being used for reactions in aqueous media. A base, such as sodium carbonate or triethylamine, is also required to neutralize the hydrogen halide formed during the reaction.

| Indole Substrate | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|---|

| 5-Iodo-indole | Acrylic acid | Pd(OAc)₂ | TXPTS | Na₂CO₃ | CH₃CN/H₂O | Reflux |

| 7-Iodo-tryptophan | Acrylic acid | Na₂PdCl₄ | TXPTS | Na₂CO₃ | H₂O/CH₃CN | 90 °C (Microwave) |

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. This has led to the exploration of biocatalytic pathways and the application of green chemistry principles in the synthesis of this compound.

Biocatalytic Pathways for this compound Production

This compound is a known metabolite of tryptophan, an essential amino acid. eurekaselect.com Certain species of gut microbiota, such as Peptostreptococcus, are capable of metabolizing tryptophan to produce this compound. nih.gov This biocatalytic pathway involves a series of enzymatic reactions. The biosynthesis is believed to proceed through indolepropionic acid as an intermediate. While this is a naturally occurring pathway, harnessing these enzymatic processes for industrial-scale production of this compound is an area of ongoing research. The development of engineered microorganisms or isolated enzyme systems could provide a sustainable and renewable route to this compound.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to minimize the environmental impact of chemical processes. For the synthesis of this compound, several green chemistry principles can be considered:

Use of Renewable Feedstocks : Utilizing bio-derived starting materials, such as tryptophan in biocatalytic routes, aligns with the principle of using renewable resources.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Condensation reactions, such as the Knoevenagel condensation, often have good atom economy.

Use of Safer Solvents and Auxiliaries : The use of greener solvents, such as water or ethanol, or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact. Research has shown that some multicomponent reactions for indole synthesis can be performed in ethanol, a benign solvent.

Energy Efficiency : Employing energy-efficient methods, such as microwave-assisted synthesis, can reduce reaction times and energy consumption compared to conventional heating.

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. Palladium-catalyzed reactions, while using a heavy metal, are highly efficient, and efforts are being made to develop recyclable catalysts. The use of organocatalysts and biocatalysts is also a key area of green chemistry.

By integrating these principles into the design of synthetic routes, the production of this compound can be made more sustainable and environmentally friendly.

Continuous Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and other fine chemicals, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles and successful applications of this technology to the synthesis of various indole derivatives suggest its high potential for the scalable production of this compound.

The application of flow chemistry to indole synthesis has been demonstrated in various contexts, including the Fischer indole synthesis, a cornerstone method for preparing the indole core. nih.govmdpi.com For instance, researchers have successfully employed heated flow systems to achieve high-temperature/pressure conditions, significantly reducing reaction times and increasing productivity for the synthesis of indole scaffolds. mdpi.com This approach allows for rapid and efficient synthesis, which is particularly attractive for industrial-scale production.

Furthermore, multistep continuous flow synthesis has been successfully applied to produce complex indole-containing molecules. A notable example is the synthesis of 2-(1H-indol-3-yl)thiazoles, which was achieved through a sequential Hantzsch thiazole synthesis, deketalization, and Fischer indole synthesis in an uninterrupted flow system. mdpi.comnih.gov This demonstrates the capability of flow chemistry to handle multiple reaction steps sequentially, which could be adapted for the synthesis of this compound from indole precursors.

The synthesis of other related compounds, such as 2-(3-indolyl)-1,4-naphthoquinone, has also been efficiently achieved using a simple continuous flow setup, showcasing the versatility of this methodology for C-C bond formation involving the indole nucleus. researchgate.net The use of acid catalysts in these flow processes is a common theme and could be directly applicable to condensation reactions, such as the Knoevenagel or Perkin-type reactions, which are classic methods for synthesizing acrylic acids.

The potential advantages of applying continuous flow chemistry to the synthesis of this compound are summarized in the table below:

| Feature | Potential Advantage in this compound Synthesis |

| Enhanced Heat and Mass Transfer | Improved reaction rate and selectivity, minimizing byproduct formation. |

| Precise Control of Reaction Parameters | Fine-tuning of temperature, pressure, and residence time for optimal yield and purity. |

| Increased Safety | Handling of potentially hazardous reagents in small volumes within the reactor, reducing the risk of thermal runaways. |

| Facilitated Scalability | Production can be scaled up by extending the operation time or by "scaling-out" (using multiple reactors in parallel). |

| Automation | Potential for automated processes, leading to higher reproducibility and reduced labor costs. |

While direct examples are yet to be published, the body of evidence for the successful application of continuous flow chemistry to a wide range of indole derivatives strongly supports its feasibility and potential for the efficient and scalable synthesis of this compound.

Stereoselective Synthesis of this compound Isomers

This compound can exist as two geometric isomers, the (E)-isomer (trans) and the (Z)-isomer (cis). The stereochemical configuration of the double bond can significantly influence the biological activity and physical properties of the molecule. Therefore, stereoselective synthesis is crucial for obtaining the desired isomer in high purity.

The (E)-isomer of this compound is the more common and thermodynamically stable form. nih.govsigmaaldrich.comcaymanchem.commzcloud.org Classical synthetic methods, such as the Knoevenagel condensation between indole-3-carboxaldehyde and malonic acid or the Perkin reaction with acetic anhydride, typically yield the (E)-isomer as the major product due to its greater stability.

While specific methods dedicated solely to the stereoselective synthesis of this compound isomers are not extensively documented, research on the synthesis of more complex indolyl acrylates provides valuable insights into the strategies that can be employed to control the stereochemistry of the acrylic moiety.

One approach involves catalyst and substituent-controlled regio- and stereoselective synthesis. For example, the direct functionalization of 3-formylindoles with diazo esters using Lewis acid catalysts like indium(III) triflate (In(OTf)₃) and boron trifluoride etherate (BF₃·OEt₂) has been shown to produce various functionalized indolyl acrylates with high stereoselectivity. researchgate.net By carefully selecting the catalyst and the substituents on the indole ring and the diazo ester, it is possible to direct the reaction towards the formation of either (Z)- or (E)-isomers of related acrylate structures. researchgate.net

A plausible reaction mechanism for such a stereocontrolled synthesis involves the formation of a metal-enolate intermediate, where the stereochemical outcome of the subsequent aldol-type reaction is dictated by the coordination of the reactants to the metal center and steric interactions.

The table below summarizes the potential strategies for the stereoselective synthesis of this compound isomers based on related methodologies:

| Isomer | Potential Synthetic Strategy | Key Controlling Factors |

| (E)-(Indol-3-yl)acrylic acid | Knoevenagel or Perkin-type reactions | Thermodynamic control, choice of base and solvent. |

| Wittig or Horner-Wadsworth-Emmons reactions | Use of stabilized ylides or phosphonates that favor the formation of (E)-alkenes. | |

| (Z)-(Indol-3-yl)acrylic acid | Modified Wittig reaction | Use of semi-stabilized or non-stabilized ylides under salt-free conditions. |

| Catalytic stereoselective reactions | Application of specific Lewis acids or transition metal catalysts to control the geometry of the double bond formation. researchgate.net | |

| Isomerization of the (E)-isomer | Photochemical isomerization, although this may lead to a mixture of isomers. wikipedia.org |

In the synthesis of α-indolylacrylates, the reaction of 2-substituted indoles with various pyruvates using a Brønsted acid ionic liquid catalyst has been reported. While this method focuses on α-substituted acrylates, the principles of using specific catalysts to control the reaction pathway could be adapted for the stereoselective synthesis of the β-substituted this compound. The choice of catalyst can influence the stereochemistry of the intermediate, leading to the preferential formation of one isomer over the other.

Further research is needed to develop dedicated and efficient stereoselective methods for the synthesis of both (E)- and (Z)-(Indol-3-yl)acrylic acid, which would be highly valuable for investigating their distinct biological properties.

Chemical Reactivity and Derivatization of Indol 3 Yl Acrylic Acid

Reactions Involving the Indole (B1671886) Ring System

The indole nucleus is generally susceptible to electrophilic attack and can also undergo substitution at the nitrogen atom.

The indole ring is a highly nucleophilic aromatic system. Electrophilic aromatic substitution typically occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion). However, in (Indol-3-yl)acrylic acid, this position is already substituted.

The presence of the electron-withdrawing acrylic acid group at C3 deactivates the pyrrole (B145914) portion of the indole ring towards further electrophilic attack. Consequently, electrophilic substitution reactions on 3-substituted indoles can be directed to either the C2 position of the pyrrole ring or, more commonly, to the benzene (B151609) ring, often at the C5 position. Friedel-Crafts alkylation, for instance, has been shown to proceed at the C2 position for 3-substituted indoles. acs.orgnih.govfrontiersin.org

For example, the acid-catalyzed reaction of 3-alkylindoles with unactivated alkenes yields 2,3-disubstituted indoles. nih.govfrontiersin.org Similarly, Friedel-Crafts acylation of indoles, typically targeting the C3 position, can be achieved using various Lewis acids. organic-chemistry.orgnih.govchemijournal.comacs.org In cases where the C3 position is blocked, acylation may be directed elsewhere, though this can be challenging and may require N-protection to prevent side reactions. chemijournal.comacs.org Halogenation of 3-substituted indoles can also lead to substitution at other positions on the ring system. nih.gov

| Reaction Type | Electrophile/Reagent | Catalyst | Position of Substitution | Product Type |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Alkene (e.g., 1,1-diphenylethene) | Brønsted Acid (e.g., HBr, HI) | C2 | 2-Alkyl-3-substituted indole |

| Friedel-Crafts Acylation | Acyl Chloride or Anhydride | Lewis Acid (e.g., AlCl₃, Y(OTf)₃) | C2, C5, or N1 (if unprotected) | Acylated indole derivative |

| Halogenation | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS) | None | C2 | 2-Halo-3-substituted indole |

The nitrogen atom of the indole ring possesses a lone pair of electrons and a slightly acidic proton. The N-H bond can be deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a highly nucleophilic indolide anion. nih.govgoogle.com This anion readily reacts with a variety of electrophiles, leading to N-substituted derivatives. mdpi.comrsc.org

This method is commonly used to introduce alkyl, benzyl (B1604629), or acyl groups onto the indole nitrogen. The reaction of the indolide anion of this compound or its esters with alkyl halides (e.g., methyl iodide, benzyl bromide) or acyl chlorides would yield the corresponding N-alkylated or N-acylated products. nih.govgoogle.com

| Substrate | Base | Electrophile | Product | Typical Yield |

|---|---|---|---|---|

| This compound ester | NaH | Methyl Iodide (CH₃I) | Methyl (1-methylindol-3-yl)acrylate | High |

| This compound ester | K₂CO₃ | Benzyl Bromide (BnBr) | Methyl (1-benzylindol-3-yl)acrylate | High |

| This compound ester | NaH | Tosyl Chloride (TsCl) | Methyl (1-tosylindol-3-yl)acrylate | High |

Transformations of the Acrylic Acid Moiety

The acrylic acid portion of the molecule offers several key reaction sites: the carboxylic acid group, the carbon-carbon double bond, and the α,β-unsaturated system as a whole.

The carboxylic acid functional group of this compound can be readily converted into esters and amides, which are common derivatives.

Esterification is typically achieved via the Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.

Amidation can be performed by first converting the carboxylic acid to an acyl chloride and then reacting it with a primary or secondary amine. More commonly, direct amidation is carried out using peptide coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxyl group for nucleophilic attack by an amine.

The carbon-carbon double bond in the acrylic acid side chain can be selectively reduced to a single bond through catalytic hydrogenation. This transformation converts this compound into (Indol-3-yl)propanoic acid. nih.gov The reaction is typically carried out using hydrogen gas (H₂) and a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under mild conditions. beilstein-journals.org This method is generally selective for the alkene double bond, leaving the aromatic indole ring intact.

Under more forcing conditions, such as higher pressures and temperatures or with more aggressive catalysts like rhodium on alumina, the indole ring itself can also be reduced to yield an indoline (B122111) structure.

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| 10% Pd/C | H₂ (1 atm), Room Temperature, Ethanol | (Indol-3-yl)propanoic acid | High for C=C bond |

| PtO₂ (Adams' catalyst) | H₂ (1-3 atm), Room Temperature, Acetic Acid | (Indol-3-yl)propanoic acid | High for C=C bond |

| Rhodium on Alumina | High H₂ pressure, Elevated Temperature | (Indolin-3-yl)propanoic acid | Reduces both C=C and indole ring |

The acrylic acid moiety in this compound is an α,β-unsaturated carbonyl compound, making it an excellent Michael acceptor. It is susceptible to conjugate nucleophilic addition, where a nucleophile attacks the β-carbon of the carbon-carbon double bond. This reaction is particularly effective with soft nucleophiles.

A notable example is the base-catalyzed Michael addition of thiols. researchgate.net In this reaction, a thiolate anion, generated in situ, adds to the β-position of this compound. Research has shown that the efficiency of this reaction is influenced by substituents on the indole ring. Electron-withdrawing groups (e.g., Cl, Br) on the indole moiety accelerate the reaction and lead to higher yields, while electron-donating groups have the opposite effect. researchgate.net Other soft nucleophiles, such as amines, cyanides, and enolates, can also participate in conjugate addition reactions with this substrate. researchgate.netnih.govmdpi.com

| This compound Substituent | Thiol Nucleophile | Product Yield |

|---|---|---|

| 5-Bromo | 4-Chlorothiophenol | 94% |

| 5-Bromo | Thiophenol | 92% |

| 5-Bromo | Benzyl Mercaptan | 90% |

| 5-Chloro | 4-Chlorothiophenol | 91% |

| 5-Chloro | Thiophenol | 89% |

| Unsubstituted | 4-Chlorothiophenol | 85% |

| 5-Methyl | 4-Chlorothiophenol | 82% |

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms of this compound is crucial for controlling the selectivity and efficiency of its transformations. The electronic properties of the indole ring and the acrylic system play a significant role in its reactivity.

The indole nucleus is electron-rich, with the C3 position being particularly nucleophilic. However, the conjugation with the electron-withdrawing acrylic acid group at the C3 position modifies this reactivity. Mechanistic studies on related indole derivatives provide valuable insights. For instance, the base-catalyzed deprotonation of the indole N-H bond can generate a more nucleophilic indolyl anion, which can then participate in various reactions. nih.gov

A study on the base-catalyzed conjugate addition of thiols to 3-indoleacrylic acids, followed by in situ decarboxylation, provides a clear example of the reactivity of the α,β-unsaturated system. researchgate.net The reaction is initiated by the Michael addition of a thiol to the β-carbon of the acrylic acid moiety. The presence of electron-withdrawing groups on the indole ring was found to accelerate the reaction, while electron-donating groups led to a decrease in the reaction rate and yield. researchgate.net This demonstrates the influence of substituents on the electrophilicity of the acrylic system.

Advanced Analytical Characterization of Indol 3 Yl Acrylic Acid

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of (Indol-3-yl)acrylic acid, offering insights into its atomic connectivity, functional groups, and electronic properties.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, reveals distinct signals corresponding to each unique proton. spectrabase.com The aromatic protons of the indole (B1671886) ring typically appear in the downfield region, while the vinyl protons of the acrylic acid moiety and the N-H proton of the indole ring also exhibit characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing discrete signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found at the most downfield position. The carbons of the indole ring and the acrylic acid double bond also have predictable chemical shift ranges.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole N-H | ~11.5 | - |

| Indole C2-H | ~7.5 | ~125 |

| Indole C4-H | ~7.8 | ~121 |

| Indole C5-H | ~7.1 | ~122 |

| Indole C6-H | ~7.2 | ~120 |

| Indole C7-H | ~7.5 | ~112 |

| Acrylic α-H | ~6.3 | ~118 |

| Acrylic β-H | ~7.7 | ~138 |

| Carboxyl O-H | ~12.2 | - |

| Indole C3 | - | ~115 |

| Indole C3a | - | ~127 |

| Indole C7a | - | ~137 |

| Carbonyl C | - | ~169 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound, typically recorded from a KBr pellet or as a mull, displays characteristic absorption bands. spectrabase.comnih.gov Key vibrational frequencies include the O-H stretching of the carboxylic acid, the N-H stretching of the indole ring, the C=O stretching of the carbonyl group, C=C stretching of the aromatic ring and the vinyl group, and C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. spectrabase.com The technique is particularly sensitive to non-polar bonds, making it useful for observing the C=C stretching of the indole and acrylic moieties.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Indole) | Stretching | ~3400 |

| C=O (Carbonyl) | Stretching | ~1680 |

| C=C (Aromatic/Vinyl) | Stretching | 1500-1620 |

| C-H (Aromatic/Vinyl) | Bending | 700-900 |

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. nih.govmzcloud.org

The nominal molecular weight of this compound (C₁₁H₉NO₂) is 187 g/mol . nih.gov High-resolution mass spectrometry can provide a more precise mass measurement.

Electron impact (EI) and electrospray ionization (ESI) are common ionization methods used. The fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule. For this compound, characteristic fragments arise from the loss of water, carbon monoxide, and cleavage of the acrylic acid side chain. Common fragments observed include ions at m/z 170, 146, 144, and 118. nih.gov

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| [M+H]⁺ (Precursor Ion) | 188.0706 |

| Key Fragment Ions (m/z) | 170.0601, 146.0600, 144.0808, 118.0654 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. spectrabase.com The presence of the conjugated system, encompassing the indole ring and the acrylic acid side chain, gives rise to characteristic absorption maxima (λmax) in the UV region. The spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, can be used for quantitative analysis and to study interactions with other molecules. spectrabase.comresearchgate.net

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of this compound. nih.govcaymanchem.com It allows for the determination of purity and the separation of potential isomers.

A typical HPLC method involves a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (often with a small amount of acid like formic or phosphoric acid) and an organic modifier such as acetonitrile (B52724) or methanol. sielc.come3s-conferences.org Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima. Gradient elution is often employed to achieve optimal separation of the target analyte from impurities. waters.com The retention time of this compound under specific chromatographic conditions is a key parameter for its identification and quantification.

Table 4: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm or ~320 nm |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. This compound, being a non-volatile carboxylic acid, requires a chemical derivatization step to increase its volatility for GC-MS analysis. This typically involves converting the acidic proton of the carboxylic acid group and the proton on the indole nitrogen into less polar, more volatile groups.

Common derivatization agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives, or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) for tert-butyldimethylsilyl (TBDMS) derivatives. These reactions render the molecule amenable to gas chromatographic separation.

Following separation on the GC column, the derivatized molecule is ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. The Human Metabolome Database provides predicted mass spectra for TMS-derivatized this compound, which are crucial for its identification in complex mixtures. hmdb.ca

Table 1: Predicted GC-MS Data for Derivatized this compound

| Derivative Type | Description | Key Predicted m/z Fragments |

| TMS (1_1) | Single TMS group derivatization | 259, 244, 170, 130, 73 |

| TMS (1_2) | Double TMS group derivatization | 331, 316, 242, 170, 130, 73 |

| TBDMS (1_1) | Single TBDMS group derivatization | 301, 244, 170, 130, 75 |

This table is generated based on predicted data from spectral databases and illustrates the expected mass fragments for different volatile derivatives of this compound. hmdb.ca

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) for Metabolomic Analysis

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is an indispensable tool in metabolomics for the analysis of non-volatile compounds in complex biological matrices like urine and plasma. nih.gov This technique offers high resolution, sensitivity, and mass accuracy, enabling the precise detection and quantification of metabolites such as this compound without the need for derivatization. lcms.cz

In a typical UPLC-Q-TOF/MS analysis, this compound is first separated from other metabolites on a reversed-phase UPLC column. The separated compound then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). The Q-TOF analyzer provides high-resolution mass data, allowing for the determination of the compound's elemental composition from its accurate mass.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). The parent ion of this compound is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides structural details that confirm the compound's identity. Research on the chemical constituents of various natural products has successfully used this method to identify trans-indole-3-acrylic acid. nih.gov

Table 2: UPLC-Q-TOF/MS Identification of trans-Indole-3-acrylic Acid

| Parameter | Observed Value | Reference |

| Retention Time (min) | 4.609 | nih.gov |

| Chemical Formula | C₁₁H₉NO₂ | nih.gov |

| Exact Mass [M+H]⁺ | 188.07060 | nih.gov |

| Key MS/MS Fragments [M+H]⁺ | 170.06012, 146.06004, 144.08080, 118.06541 | nih.gov |

This table presents data from a study identifying trans-indole-3-acrylic acid in a natural product extract, showcasing the precision of the UPLC-Q-TOF/MS technique.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the molecule's conformation.

The study showed that the indole and methyl acrylate (B77674) planes are nearly coplanar, with a dihedral angle of 10.6(1)°. nih.gov In the crystal lattice, molecules are linked into chains by N—H⋯π interactions, and these chains are further consolidated by weak intermolecular C—H⋯O hydrogen bonds. nih.gov This information is fundamental for understanding the molecule's physical properties and its potential interactions with biological receptors.

Table 3: Crystallographic Data for (E)-Methyl 3-(1H-indol-3-yl)acrylate

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁NO₂ |

| Molecular Weight (Mr) | 201.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.884 (3) |

| b (Å) | 7.923 (5) |

| c (Å) | 21.898 (13) |

| β (°) | 93.54 (3) |

| Volume (ų) | 1018.9 (10) |

| Z (molecules/unit cell) | 4 |

This table summarizes the key crystallographic parameters for the methyl ester of this compound, as determined by single-crystal X-ray diffraction. nih.gov

Theoretical and Computational Investigations of Indol 3 Yl Acrylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic nature of (Indol-3-yl)acrylic acid. These methods are used to determine the molecule's most stable three-dimensional arrangements and to predict its reactive behavior.

Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomerism

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are essential for understanding its conformational landscape. The molecule's flexibility primarily arises from the rotation around the single bonds connecting the indole (B1671886) ring to the acrylic acid side chain.

Studies on closely related molecules, such as Indole-3-acetic acid, have utilized DFT methods like B3LYP with basis sets such as 6-31G** to scan the conformational space. nih.govThese studies reveal multiple low-energy conformers, differing in the orientation of the carboxylic acid group relative to the indole ring. nih.govFor this compound, similar conformational flexibility is expected. The planar structure of the indole ring and the acrylic acid moiety suggests that the most stable conformers will likely be those that minimize steric hindrance while potentially maximizing stabilizing intramolecular interactions, such as weak hydrogen bonds. nih.gov Tautomerism, the migration of a proton, is another aspect that can be investigated using DFT. While the lactam-lactim tautomerism is a key feature of some heterocyclic systems, for this compound, the predominant tautomer is overwhelmingly the one with the N-H group on the indole ring and the carboxylic acid group on the side chain. Computational studies can quantify the energy differences between potential tautomers, confirming the stability of the observed form.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative and positive electrostatic potential, which correspond to sites of electron abundance and electron deficiency, respectively.

For this compound, an MEP map would reveal distinct reactive zones:

Negative Regions (Nucleophilic Sites): The areas of most negative potential (typically colored red or yellow) are concentrated around the oxygen atoms of the carboxylic acid group. These regions are susceptible to attack by electrophiles.

Positive Regions (Electrophilic Sites): The areas of highest positive potential (typically colored blue) are located around the acidic proton of the carboxyl group and the N-H proton of the indole ring. These sites are prone to interaction with nucleophiles.

MEP analysis helps to understand not only chemical reactivity but also non-covalent interactions, such as hydrogen bonding, which are crucial for the molecule's biological function and intermolecular associations. nih.govresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dovepress.comnih.govThis technique provides a dynamic picture of how this compound interacts with its environment, such as solvent molecules or biological targets like proteins and DNA. nih.govuniroma1.itacs.org An MD simulation begins with a defined set of initial positions and velocities for all atoms in the system. By solving Newton's equations of motion, the trajectory of each atom is calculated over a series of small time steps, revealing how the molecule behaves and interacts with its surroundings. nih.gov For this compound, MD simulations can be used to:

Analyze Solvation: Study how water molecules arrange around the solute, forming hydrogen bonds with the carboxylic acid and indole N-H groups.

Investigate Binding Mechanisms: Simulate the interaction of the molecule with a biological receptor. This can reveal the key intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand-receptor complex. tandfonline.com* Assess Conformational Stability: Observe how the molecule's conformation changes in different environments, providing insights that complement the static picture from DFT calculations. dovepress.com For example, simulations of similar indole derivatives have been used to understand their binding stability within protein pockets, providing crucial information for drug design. nih.govtandfonline.com

In Silico Prediction of Physicochemical Parameters and Structural Properties

In silico methods use computational models to predict the physicochemical properties of molecules, which are essential for assessing their potential as therapeutic agents. These predictions are often used to evaluate "drug-likeness," including adherence to guidelines like Lipinski's Rule of Five. researchgate.netOnline tools and software platforms provide rapid access to these predicted values. simulations-plus.comjapsonline.com For this compound, key physicochemical and structural properties have been computed and are available in public databases. nih.govhmdb.caThese parameters help predict the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Below is an interactive table summarizing the key predicted physicochemical properties for this compound.

Biological Roles and Mechanistic Insights of Indol 3 Yl Acrylic Acid Excluding Clinical Human Data

Biosynthetic and Metabolic Pathways Involving (Indol-3-yl)acrylic Acid

The journey of this compound begins with the essential amino acid, L-tryptophan. Its formation and subsequent transformations are predominantly orchestrated by microbial systems, particularly the gut microbiota, and involve a series of enzymatic reactions.

Role as an Intermediate in Tryptophan Metabolism

This compound is recognized as a key intermediate in the intricate network of tryptophan metabolism. wikipedia.org The metabolic pathway leading to its formation is a multi-step process. In some microorganisms, tryptophan is first converted to Indole-3-Pyruvate (IPYA) through the action of an aromatic amino acid aminotransferase. nih.gov Subsequently, other microbial enzymes can metabolize IPYA to Indole-3-Lactic Acid (ILA), which is then further transformed into this compound. nih.gov

This compound does not typically represent an end-product of metabolism. Instead, it often undergoes further conversion. A notable subsequent metabolic step is its conjugation with glycine (B1666218) to form indolyl-3-acryloylglycine. wikipedia.orgnih.gov This conversion is thought to occur in the gut wall, highlighting the interplay between microbial metabolism and host processing. wikipedia.org

Biotransformation by Microbial Systems and Gut Microbiota

The gut microbiota is the primary site for the biotransformation of tryptophan into this compound. wikipedia.orgmdpi.com Several bacterial species have been identified as key players in this process. Notably, members of the genus Peptostreptococcus and Clostridium sporogenes are known producers of this compound from tryptophan. hmdb.canih.gov

The genetic machinery underpinning this biotransformation has been a subject of investigation. In some Peptostreptococcus species, a gene cluster homologous to the phenyllactate dehydratase gene cluster (fldAIBC) found in Clostridium sporogenes is implicated in the metabolism of aromatic amino acids, including tryptophan, leading to the production of this compound. nih.gov This suggests a conserved enzymatic pathway among certain gut commensals for the synthesis of this important metabolite.

The composition and activity of the gut microbiota can, therefore, significantly influence the levels of this compound, which in turn can have downstream effects on host physiology.

Enzymatic Synthesis and Degradation Pathways

The enzymatic synthesis of this compound from tryptophan involves a cascade of reactions catalyzed by microbial enzymes. While the complete enzymatic pathway is still under investigation, key enzymes have been proposed. As mentioned, an aromatic amino acid aminotransferase initiates the process by converting tryptophan to indole-3-pyruvate. nih.gov Subsequent enzymatic steps likely involve a series of reductions and dehydrations to yield this compound. nih.gov Phenylalanine ammonia-lyase has also been suggested as an enzyme capable of producing this compound in certain gut microbes. wikipedia.org

The degradation of this compound is less well-characterized than its synthesis. However, given its structural similarity to other indole (B1671886) compounds like indole-3-acetic acid, it is plausible that it is catabolized through similar pathways. Bacterial degradation of indole compounds often involves oxidation and cleavage of the indole ring, leading to intermediates that can enter central metabolic pathways. scispace.comfrontiersin.org For instance, the degradation of indole-3-acetic acid in some bacteria proceeds via catechol, which is then further metabolized. researchgate.net

Role in Plant Physiology and Phytochemistry

This compound is not only a product of microbial metabolism but also a significant molecule in the plant kingdom, where it functions as a natural auxin, a class of plant hormones that play a pivotal role in regulating plant growth and development. nih.govresearchgate.net

Relationship with Plant Auxins and Growth Regulation at a Molecular Level

The auxin-like activity of this compound stems from its structural similarity to the primary plant auxin, indole-3-acetic acid (IAA). researchgate.net This structural resemblance allows it to interact with the auxin signaling pathway. The core of this pathway involves the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, which act as auxin receptors. researchgate.net

At the molecular level, auxins facilitate the interaction between TIR1/AFB proteins and Aux/IAA transcriptional repressors. This interaction targets the Aux/IAA proteins for degradation, thereby releasing Auxin Response Factors (ARFs) from repression. The liberated ARFs can then bind to auxin-responsive elements in the promoters of target genes, modulating their expression and leading to various physiological responses. nih.gov While direct binding studies of this compound to TIR1/AFB receptors are not as extensively documented as for IAA, its ability to elicit auxin-like responses strongly suggests an interaction with this receptor complex. researchgate.net

Influence on Plant Growth and Development Mechanisms

The auxin-like properties of this compound translate into tangible effects on plant growth and development. One of its most well-documented roles is in the regulation of root architecture. It has been shown to influence both primary root elongation and the formation of lateral roots. researchgate.net

Table 1: Key Microbial Genera Involved in this compound Production

| Microbial Genus | Role in this compound Metabolism | Reference |

| Peptostreptococcus | Producer of this compound from tryptophan. | nih.gov |

| Clostridium | C. sporogenes is a known producer of this compound from tryptophan. | hmdb.canih.gov |

Table 2: Effects of this compound on Plant Development

| Plant Process | Effect of this compound | Reference |

| Primary Root Elongation | Can be inhibitory at higher concentrations. | researchgate.net |

| Lateral Root Formation | Promotes formation at optimal concentrations. | researchgate.net |

| General Growth Regulation | Exhibits auxin-like activity, influencing overall plant development. | nih.govfrontiersin.org |

Occurrence and Significance in Plant Metabolomes

This compound, also known as indole-3-acrylic acid (IAA), is a naturally occurring compound found within the metabolome of various plants where it functions as a plant growth hormone. As a member of the auxin family of phytohormones, it plays a role in regulating plant growth and development. nih.govspandidos-publications.com Its structural similarity to other auxins, such as indole-3-acetic acid, allows it to influence physiological processes in plants. frontiersin.org

Beyond its role in growth regulation, indole compounds, including this compound, are involved in plant defense mechanisms. frontiersin.org Plants can emit indole as a volatile signal in response to herbivory or mechanical wounding. nih.gov This signaling can prime the plant's defenses against a range of threats, including necrotrophic fungal pathogens. nih.gov Pre-treatment with indole has been shown to lead to smaller lesion sizes and reduced fungal growth in maize and rice. nih.gov The defensive priming mechanism involves the induction of a hydrogen peroxide (H₂O₂) burst, which acts as a secondary signal to activate downstream defense pathways. nih.gov This leads to the earlier and more robust expression of genes involved in the biosynthesis of jasmonate and phytoalexins, as well as pathogenesis-related proteins and antioxidant enzymes, thereby enhancing the plant's resistance to infection. nih.gov

Table 1: Occurrence and Roles of this compound in Plants

| Aspect | Description | References |

|---|---|---|

| Role | Plant growth hormone (natural auxin) | nih.govspandidos-publications.com |

| Function | Regulates plant growth and development | frontiersin.org |

| Defense Role | Primes plant defense against necrotrophic pathogens | nih.gov |

| Defense Mechanism | Induces H₂O₂ burst, activates defense gene expression | nih.gov |

Mechanistic Studies in Cellular and Subcellular Systems (Non-Human or In Vitro)

This compound has been shown to modulate the activity of specific enzymes, most notably tryptophan synthetase. In the fungus Neurospora crassa, this compound at a concentration of 5 x 10⁻⁴ M in the growth medium inhibits mycelial growth by targeting this enzyme. nih.govnih.gov Tryptophan synthetase catalyzes the final step in the biosynthesis of tryptophan.

The inhibition by this compound displays a complex kinetic pattern. For the physiological reaction involving indoleglycerol (B1210368) phosphate (B84403) and serine to produce tryptophan, the inhibition is unusual with respect to indoleglycerol phosphate and partially competitive with respect to serine. nih.gov A similar pattern of unusual and partially competitive inhibition is observed in the reaction of indole with serine to form tryptophan. nih.gov However, the enzyme's activity in cleaving indoleglycerol phosphate to indole and glyceraldehyde-3-phosphate is not inhibited by this compound. nih.gov This partial blockage of tryptophan synthetase leads to an accumulation of indoleglycerol phosphate and a deprivation of tryptophan, which in turn releases the feedback control on anthranilate synthetase, an earlier enzyme in the pathway. nih.gov

**Table 2: Inhibition Profile of this compound on Tryptophan Synthetase in *Neurospora crassa***

| Reaction Catalyzed by Tryptophan Synthetase | Substrate 1 | Substrate 2 | Inhibition Pattern by this compound | References |

|---|---|---|---|---|

| Reaction 1 (Physiological) | Indoleglycerol Phosphate | Serine | Unusual with respect to Indoleglycerol Phosphate; Partially competitive with respect to Serine | nih.gov |

| Reaction 2 | Indole | Serine | Unusual with respect to Indole; Partially competitive with respect to Serine | nih.gov |

| Reaction 3 | Indoleglycerol Phosphate | - | No inhibition observed | nih.gov |

This compound and other microbial indole derivatives serve as signaling molecules that can interact with host receptor systems, particularly the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR). nih.govnih.govnih.gov These receptors are ligand-activated transcription factors that play crucial roles in regulating various physiological processes, including immune responses and intestinal homeostasis.

Activation of the AhR by indole derivatives, produced by commensal bacteria, is a key mechanism in maintaining intestinal barrier integrity and modulating immune cell function. nih.govmdpi.com In mouse models, gut microbiota-derived indoles have been shown to upregulate AhR production, which in turn inhibits the NF-κB signaling pathway and the formation of the NLRP3 inflammasome. nih.gov This leads to a reduction in the release of pro-inflammatory cytokines. nih.gov Similarly, the PXR can be activated by microbial tryptophan metabolites, leading to the regulation of intestinal inflammation and fibrosis. nih.govdtic.mil In vitro and in non-human models, indole-3-propionic acid, a related metabolite, has been shown to influence mucosal barrier function and inflammation through its interaction with PXR. nih.gov

Table 3: Interaction of Indole Derivatives with Host Receptor Systems

| Receptor | Ligand Class | Downstream Effects in Model Systems | References |

|---|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) | Indole derivatives (including this compound) | Upregulation of AhR, inhibition of NF-κB pathway, reduced pro-inflammatory cytokine release. | nih.govnih.govmdpi.com |

| Pregnane X Receptor (PXR) | Indole derivatives | Regulation of intestinal inflammation and fibrosis, modulation of mucosal barrier function. | nih.govnih.govdtic.mil |

This compound can act as a tryptophan analog to modulate gene expression in microbial systems. In Escherichia coli, it is used to induce high levels of expression of recombinant proteins under the control of the tryptophan (trp) promoter. sigmaaldrich.com It achieves this by competing with the co-repressor tryptophan for binding to the trp repressor protein. sigmaaldrich.comnih.gov This binding prevents the repressor from attaching to the operator region of the trp operon, thus allowing RNA polymerase to transcribe the downstream genes. wikipedia.org This induction system can lead to expression levels up to 50-fold higher than the natural promoters. sigmaaldrich.com

In eukaryotic systems, this compound, as a microbial metabolite, can influence host gene expression, particularly in the context of the intestine. In studies using primary mouse large intestinal spheroids, this compound was shown to increase the expression of genes involved in goblet cell function, such as Muc2. nih.gov This effect contributes to the strengthening of the intestinal mucus barrier.

Table 4: Effects of this compound on Gene Expression

| Organism/System | Target Gene/Operon | Mechanism of Action | Outcome | References |

|---|---|---|---|---|

| Escherichia coli | trp operon | Competes with tryptophan for binding to the trp repressor protein. | Induction of gene expression under the trp promoter. | sigmaaldrich.comnih.govwikipedia.org |

| Mouse Intestinal Spheroids | Muc2 (Mucin 2) | Not fully elucidated, likely involves host receptor signaling. | Increased mRNA expression, enhanced goblet cell function. | nih.gov |

This compound is a key microbial metabolite that mediates the crosstalk between the gut microbiota and the host, playing a significant role in maintaining intestinal barrier function and immune homeostasis. nih.govnih.gov It is produced by several commensal bacterial species, notably from the genus Peptostreptococcus, which possess the phenyllactate dehydratase gene cluster (fldAIBC) necessary for its synthesis from tryptophan. nih.govnih.govberkeley.edumdpi.compacb.com

In non-human and in vitro models, this compound has been demonstrated to promote the integrity of the intestinal epithelial barrier. nih.gov This is achieved, in part, by increasing the expression of mucins, which are essential components of the protective mucus layer. nih.gov Furthermore, it mitigates inflammatory responses by immune cells. nih.gov This anti-inflammatory effect is crucial for preventing excessive immune reactions to the vast population of microbes in the gut. The production of this compound by mucin-utilizing bacteria like Peptostreptococcus russellii suggests a symbiotic relationship where the host provides a niche (mucus) for the bacteria, which in turn produce metabolites that benefit the host's intestinal health. nih.gov

Significance as a Microbial Metabolite in Ecological Contexts

As a product of microbial tryptophan metabolism, this compound is an important signaling molecule within various ecological niches, particularly the mammalian gut. mdpi.comnih.gov The production of indole and its derivatives by the gut microbiota is a fundamental aspect of the host-microbe symbiosis, influencing host physiology and immunity. nih.gov

Applications of Indol 3 Yl Acrylic Acid in Chemical Science and Technology Excluding Human Clinical Applications

Utilization as a Synthetic Precursor in Organic Synthesis

The bifunctional nature of (Indol-3-yl)acrylic acid, possessing both a nucleophilic indole (B1671886) ring and an electrophilic α,β-unsaturated carbonyl system, makes it a valuable precursor in the synthesis of a diverse array of organic molecules.

While direct, multi-step total syntheses of complex indole alkaloids starting from this compound are not extensively documented in readily available literature, its structural framework is a key component of many intricate alkaloid structures. Synthetic strategies often involve the construction of the indole-acrylic moiety as a key intermediate. The reactivity of the acrylic group allows for various transformations to build the complex ring systems characteristic of these natural products.

A notable application of indole-3-acrylate derivatives is in the synthesis of carbazoles, which are core structures in many biologically active alkaloids. Through a copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)-catalyzed [4+2] cycloaddition reaction, indole-3-acrylates can react with vinyl ketone derivatives in a one-pot synthesis to yield carbazole (B46965) scaffolds. rsc.org This method provides an efficient pathway to construct the tricyclic carbazole system, which is a key structural motif in a variety of natural products and pharmacologically active compounds. niscpr.res.innih.govresearchgate.net

The general scheme for this synthesis is presented below:

Table 1: Synthesis of Carbazole Derivatives from this compound Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Indole-3-acrylate | Vinyl Ketone | Cu(OTf)₂ | Carbazole Derivative |

This cycloaddition strategy highlights the utility of this compound derivatives in constructing complex heterocyclic systems that form the backbone of various indole alkaloids.

This compound serves as a versatile starting material for the synthesis of various nitrogen-containing heterocycles beyond complex alkaloids. The presence of the indole N-H, the acrylic acid functionality, and the reactive double bond allows for a range of cyclization strategies.

One significant application is in [3+2] cycloaddition reactions. For instance, the Cu(OTf)₂-catalyzed reaction of indole-3-acrylate with p-benzoquinone leads to the formation of indole-tethered benzofuran (B130515) scaffolds. rsc.org While the product is a benzofuran derivative, this reaction demonstrates the reactivity of the indole-3-acrylate system in cycloaddition reactions to form new heterocyclic rings.

Furthermore, the acrylic acid moiety can participate in Michael addition reactions, which are fundamental in the construction of various heterocyclic systems. The conjugate addition of nucleophiles to the β-position of the acrylic acid can be followed by intramolecular cyclization to yield a variety of heterocyclic structures. While specific examples starting directly with this compound to form a wide range of nitrogen-containing heterocycles are not extensively detailed in the immediate search results, the reactivity pattern is a well-established principle in organic synthesis for the construction of such ring systems. researchgate.netrsc.orgresearchgate.net

Applications in Material Science and Engineering

The unique photophysical and chemical properties of the indole moiety make this compound an attractive component for the development of advanced materials.

While the direct polymerization of this compound is not widely reported, its derivatives can be incorporated into polymeric structures to impart specific functionalities. The indole ring can influence the electronic and optical properties of the resulting polymer.

A notable application in a related context is the use of this compound as a matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry in the analysis of synthetic polymers. niscpr.res.in In this technique, the compound assists in the ionization of large polymer molecules, facilitating their characterization. Although not a direct incorporation into the primary polymer chain, this application is crucial in the field of polymer analysis and characterization.

The indole nucleus is known to exhibit fluorescence, and its electronic properties can be modulated by the presence of the acrylic acid group and through interactions with analytes. This makes this compound and its derivatives promising candidates for the development of chemical sensors.

Although specific sensors based solely on this compound are not extensively detailed in the search results, the broader class of indole-based fluorescent chemosensors is well-established for the detection of various species, including metal ions. nih.govnih.govmdpi.comchemistryviews.org These sensors typically operate via a mechanism where the binding of an analyte to a receptor unit linked to the indole fluorophore causes a change in the fluorescence signal. The acrylic acid moiety in this compound could potentially serve as a binding site for certain analytes or as a point of attachment for more complex receptor units.

Role as a Research Tool in Biochemical and Phytochemical Studies

This compound's structural resemblance to tryptophan and its inherent spectroscopic properties make it a valuable tool for investigating biological systems.

It has been effectively used as a reactive chromophore probe to study the conformational changes in enzymes. A prominent example is its use in assessing the α and β subunit conformational changes of S. typhimurium tryptophan synthase during tryptophan biosynthesis. The binding of this molecule to the enzyme allows researchers to monitor structural alterations through spectroscopic methods.

As a metabolite of the essential amino acid L-tryptophan, this compound plays a role in biochemical pathways. hmdb.ca It is a known plant growth hormone, classified as a natural auxin, and its study is relevant to understanding plant physiology and development. hmdb.ca Research in this area investigates its effects on plant growth and its interaction with other plant hormones and signaling pathways. While detailed studies on its specific application to modulate secondary metabolite production were not found, the investigation of related indole compounds like indole-3-propionic acid has shown significant effects on the metabolome and transcriptome of plants, suggesting a similar potential for this compound. nih.govresearchgate.net

Use as a Chromophore Probe for Protein Conformational Changes

Information regarding the specific use of this compound as an externally applied chromophore probe for detecting protein conformational changes is not available in the provided search results. The intrinsic fluorescence of indole-containing molecules, such as the amino acid tryptophan, is a well-established method for studying protein structure, but this relies on the tryptophan already present within the protein's sequence rather than the addition of this compound as an external probe.

Application as a Matrix for MALDI-TOF Mass Spectrometry

This compound, also known as 3-Indoleacrylic acid, serves as a specialized matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. This soft ionization technique is invaluable for the characterization of large molecules, as it generates ions with minimal fragmentation.

In the MALDI-TOF process, the analyte is co-crystallized with a matrix compound. The matrix plays a crucial role by absorbing the energy from the laser, which prevents the direct, destructive impact of the laser on the analyte. This energy absorption facilitates the desorption and ionization of the analyte molecules, allowing them to enter the gas phase and be analyzed by the mass spectrometer.

Research and commercial data indicate that this compound is particularly suitable as a MALDI matrix for the analysis of synthetic polymers. While other common matrices like α-Cyano-4-hydroxycinnamic acid (CHCA) or Sinapinic acid (SA) are used for a wide range of molecules, this compound has been identified for its utility in this specific class of macromolecules. Its application is crucial for determining characteristics of synthetic polymers such as mass distribution and end-group analysis. In some studies, it has been used in the analysis of polymers like poly(ethylene glycol) (PEG).

Table 1: this compound in MALDI-TOF MS

| Application Area | Analyte Class | Role of Compound |

|---|

Agricultural Research Applications (Focus on Mechanism, Not Dosage)

While the indole structure is central to a class of plant hormones known as auxins, particularly Indole-3-acetic acid (IAA), specific research findings detailing the mechanisms of This compound in plant stress and microbe interactions are not sufficiently available in the search results to provide a detailed analysis. The literature predominantly focuses on the effects of Indole-3-acetic acid. The Human Metabolome Database notes that Indoleacrylic acid is known as a plant growth hormone, suggesting it has auxin-like activity, but detailed mechanistic studies regarding stress responses and symbiosis are not specified.

Understanding Plant Stress Responses

Detailed research findings on the specific mechanism of this compound in mediating plant stress responses are not available in the provided search results.

Insights into Plant-Microbe Symbioses

Detailed research findings on the specific role and mechanism of this compound in mediating plant-microbe symbioses are not available in the provided search results.

Environmental Considerations and Fate of Indol 3 Yl Acrylic Acid

Biodegradation Pathways in Natural Environments

The biodegradation of (Indol-3-yl)acrylic acid is primarily connected to the microbial metabolism of tryptophan. Gut microbiota, for instance, can metabolize tryptophan into various indole (B1671886) derivatives, including this compound. researchgate.nethmdb.ca Commensal bacteria such as Peptostreptococcus and Clostridium sporogenes are known to produce this compound from tryptophan. hmdb.canih.gov While specific pathways for the complete degradation of this compound are not extensively detailed in current research, the breakdown processes can be inferred from the microbial catabolism of closely related indole compounds, such as indole and indole-3-acetic acid (IAA).

Microorganisms in environments like soil and water possess the ability to utilize indole and its derivatives as sources of carbon and energy. biorxiv.orgfrontiersin.org The degradation of IAA, a structurally similar plant hormone, is well-studied and involves specific gene clusters. nih.gov For example, the iac (indole-3-acetic acid catabolism) gene cluster is responsible for the aerobic degradation of IAA into catechol. nih.gov This process is initiated by oxygenases that hydroxylate the indole ring, leading to ring cleavage and subsequent metabolism.

Bacterial degradation of indole compounds generally begins with an oxidation step, followed by the cleavage of the heterocyclic ring. researchgate.net In aerobic conditions, this often involves hydroxylation at various positions on the indole ring. frontiersin.org For instance, some Pseudomonas species can degrade IAA, and it is plausible that similar enzymatic machinery could act on this compound. researchgate.net Some bacteria, like Bacillus subtilis, are known to convert tryptophan to this compound, which can then be decarboxylated to produce indole. researchgate.net This indicates that the acrylic acid side chain is a site for enzymatic modification.

The table below summarizes microorganisms involved in the metabolism of related indole compounds, which may have the potential to degrade this compound.

| Microorganism | Metabolism Pathway/Action | Related Compound |

|---|---|---|

| Peptostreptococcus species | Metabolizes tryptophan to produce this compound. nih.gov | Tryptophan, this compound |

| Clostridium sporogenes | Metabolizes tryptophan to indole derivatives. nih.gov | Tryptophan |

| Pseudomonas putida | Carries the iac gene cluster for aerobic degradation of IAA. nih.gov | Indole-3-acetic acid (IAA) |

| Enterobacter soli | Possesses the iac gene cluster for aerobic IAA degradation. nih.gov | Indole-3-acetic acid (IAA) |

| Bacillus subtilis | Converts tryptophan to this compound. researchgate.net | Tryptophan, this compound |

Photodegradation Mechanisms

Photodegradation is a significant abiotic process that contributes to the breakdown of organic compounds in the environment, driven by exposure to sunlight, particularly UV radiation. mdpi.com The this compound molecule contains both an indole ring and an acrylic acid moiety, both of which are susceptible to photochemical reactions. The indole chromophore is known to be photoactive. acs.org Pioneering flash photolysis studies demonstrated that indole undergoes various photochemical pathways in aqueous solutions, including photoionization. acs.org

The acrylic acid component can also undergo photodegradation. UV radiation can induce cleavage of chemical bonds, leading to the fragmentation of the molecule. nih.gov For compounds containing carboxylic acid groups, photodegradation can result in the formation of various byproducts through oxidation and chain scission reactions. mdpi.comnih.gov

While specific studies detailing the complete photodegradation mechanism of this compound are limited, the process likely involves:

Photoisomerization: The double bond in the acrylic acid side chain may undergo cis-trans isomerization upon light exposure.

Photooxidation: Reactive oxygen species (ROS) generated in the environment can attack the indole ring and the acrylic acid side chain, leading to hydroxylated intermediates and eventual ring opening.

Direct Photolysis: The absorption of UV light can lead to the direct cleavage of bonds within the molecule, breaking it down into smaller fragments. nih.gov

The rate and extent of photodegradation would depend on various environmental factors, including light intensity, pH, and the presence of photosensitizing substances in the water or soil. nih.gov

Environmental Monitoring and Analytical Methodologies

Accurate monitoring of this compound in environmental samples like soil and water is essential for understanding its distribution and persistence. This requires a series of operations including sample extraction, purification, concentration, and measurement using sensitive analytical equipment. env.go.jp Several analytical techniques are employed for the detection and quantification of indole derivatives.

High-Performance Liquid Chromatography (HPLC) is a widely used method. nih.gov Reverse-phase (RP) HPLC, often using C8 or C18 columns, can effectively separate this compound from other compounds in a sample matrix. nih.govsielc.com Detection is typically achieved using a UV detector, as indole compounds absorb UV light, or a fluorescence detector (FLD), which offers higher sensitivity and specificity for fluorescing molecules like indoles. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a higher level of sensitivity and specificity, making it ideal for detecting trace amounts in complex environmental samples. mdpi.comnih.gov This technique couples the separation power of liquid chromatography with the precise mass detection of a tandem mass spectrometer, allowing for unambiguous identification and quantification. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for analyzing volatile derivatives or related compounds. nih.gov Sample preparation for GC-MS may involve a derivatization step to make the target compound more volatile. env.go.jp

The table below provides a summary of the analytical methods used for monitoring this compound and related compounds.

| Analytical Method | Principle | Detection System | Application/Notes |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. sielc.com | UV Detector or Fluorescence Detector (FLD). researchgate.net | Commonly used for routine quantification in biological and environmental samples. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation by LC followed by mass-based identification and quantification of fragmented ions. mdpi.com | Triple Quadrupole (QQQ) Mass Spectrometer. mdpi.com | Highly sensitive and specific for trace-level detection in complex matrices like soil or water. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. nih.gov | Mass Spectrometer. | Suitable for indole and its volatile derivatives; may require chemical derivatization. env.go.jp |

Challenges and Future Perspectives in Indol 3 Yl Acrylic Acid Research

Development of Novel and Highly Efficient Synthetic Routes

Future research is directed towards developing novel synthetic routes that are both highly efficient and environmentally benign. Key areas of exploration include:

Catalyst-Free Methodologies: The development of protocols that proceed without a catalyst, such as the hydroarylation of fluorinated alkynes in trifluoroethanol, offers advantages like atom economy and simplified purification. researchgate.net

Green Chemistry Approaches: Utilizing eco-friendly solvents like ionic liquids and energy sources such as microwave irradiation can significantly shorten reaction times and improve yields. nih.gov For instance, the use of Yttrium(III) triflate in an ionic liquid has been shown to be an effective catalytic system for the 3-acylation of indoles. nih.gov

One-Pot Syntheses: Designing multi-step reactions that occur in a single reaction vessel, such as the base-catalyzed conjugate addition of thiols followed by in situ decarboxylation, streamlines the synthesis of complex (Indol-3-yl)acrylic acid derivatives. researchgate.net

The development of such methods will not only make this compound more accessible for study but also open avenues for the synthesis of a diverse library of derivatives with potentially novel properties.

Deeper Understanding of its Biological Roles via Advanced Omics Technologies

While this compound is known to be a tryptophan metabolite produced by commensal bacteria like Peptostreptococcus species, its precise biological roles are still being uncovered. nih.govfrontiersin.orgnih.gov Advanced "omics" technologies, including metabolomics, proteomics, and transcriptomics, are powerful tools for gaining a deeper, system-wide understanding of its functions. frontiersin.orgnih.gov